molecular formula C13H19Cl2N3 B1390796 [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride CAS No. 1185299-33-5

[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride

Cat. No. B1390796
M. Wt: 288.21 g/mol
InChI Key: PGGBOPIGANWEOU-UHFFFAOYSA-N
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Description

“[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2N3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-8-11 (2)16 (15-10)13-6-4-12 (5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.22 . Other properties such as density, boiling point, vapor pressure, and flash point are not specified in the search results .

Scientific Research Applications

Involvement in Cytochrome P450 Enzyme Activity

Cytochrome P450 enzymes (CYP) are crucial for drug metabolism, and understanding the activity of these enzymes is fundamental for predicting drug-drug interactions. Chemical inhibitors like "[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride" play a pivotal role in deciphering the involvement of specific CYP isoforms. This is especially important in phenotyping studies where the selectivity of inhibitors is critical. The compound is part of a group of inhibitors that help in understanding the metabolism of various drugs and their interactions within the human body (Khojasteh et al., 2011).

Role in Antimicrobial and Anticancer Research

Compounds containing the pyrazole moiety, like "[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride," are significant in medicinal chemistry due to their role as pharmacophores. These compounds exhibit a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. The importance of these heterocycles in medicinal chemistry has been highlighted due to their extensive use in synthesizing biologically active compounds (Dar & Shamsuzzaman, 2015).

Applications in Organic Synthesis and Biological Agent Design

The chemical modification of compounds, including those with pyrazole structures, leads to the creation of biopolymer ethers and esters with specific properties. These modifications are crucial in organic synthesis and designing biological agents with various medical applications. The advancements in analytical techniques have allowed a deeper understanding of structure-property relationships, paving the way for innovative drug delivery applications and the creation of antimicrobial agents (Petzold-Welcke et al., 2014).

Contribution to Heteroaromatic Compound Synthesis

The synthesis of novel functionalized heteroaromatic compounds is vital for developing new methods in organic chemistry. Compounds like "[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride" contribute to discovering new rearrangements and correcting erroneous reports in the literature. This leads to a deeper understanding of complex chemical structures and the development of novel chemical compounds with potential industrial and pharmaceutical applications (Moustafa et al., 2017).

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBOPIGANWEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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